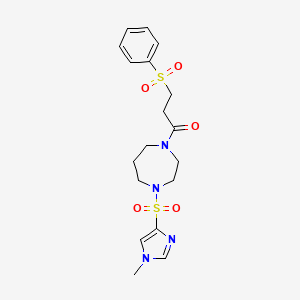

1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(phenylsulfonyl)propan-1-one

Description

The compound 1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(phenylsulfonyl)propan-1-one is a structurally complex molecule featuring:

- A 1,4-diazepane ring substituted with a sulfonyl group linked to a 1-methylimidazole moiety.

- A propan-1-one backbone bearing a phenylsulfonyl group at the terminal position.

The methylimidazole component may enhance solubility and binding specificity, while the phenylsulfonyl group contributes to electron-withdrawing effects and metabolic stability .

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O5S2/c1-20-14-17(19-15-20)29(26,27)22-10-5-9-21(11-12-22)18(23)8-13-28(24,25)16-6-3-2-4-7-16/h2-4,6-7,14-15H,5,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUUQLVSOWBSQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)CCS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

- 1-(4-((1H-Imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one Key Difference: The phenylsulfonyl group in the target compound is replaced with a 4-methoxyphenyl moiety. This substitution may reduce metabolic stability compared to the phenylsulfonyl group but could enhance solubility due to increased polarity .

- 1-((1H-Imidazol-4-yl)sulfonyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane Key Difference: The propan-1-one backbone is absent, and a trifluoromethylphenylsulfonyl group replaces the phenylsulfonyl moiety. Impact: The CF₃ group is strongly electron-withdrawing, which may improve binding affinity in hydrophobic pockets or enhance resistance to oxidative metabolism.

Functional Group Modifications

- 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol and Derivatives (e.g., 11a–11c) Key Difference: These compounds feature hydroxyl groups instead of sulfonyl or ketone functionalities, with a trityl-protected imidazole.

Structural Backbone Variations

- (6~{S})-1-(1~{H}-Imidazol-4-ylcarbonyl)-6-[(4-phenylphenyl)methyl]-4-propyl-1,4-diazepan-5-one

- Key Difference : A biphenylmethyl group replaces the phenylsulfonyl moiety, and the sulfonyl group is substituted with a carbonyl .

- Impact : The biphenyl group enhances hydrophobicity, favoring interactions with lipid-rich environments. The carbonyl group may stabilize enzyme-inhibitor complexes through dipole interactions but offers less steric hindrance than sulfonyl groups .

Data Table: Comparative Analysis

*Calculated based on molecular formulas.

Research Findings and Implications

- Electronic Effects : Sulfonyl groups in the target compound and its analogs enhance electrophilicity, favoring nucleophilic attack in enzyme-binding pockets. Methoxy or CF₃ substituents modulate this effect .

- Solubility vs. Permeability : Hydroxyl-containing derivatives (e.g., 11a–11c ) prioritize solubility, while biphenyl or trifluoromethyl groups favor membrane penetration .

- Synthetic Accessibility : Trityl-protected compounds require deprotection steps, complicating synthesis compared to directly functionalized analogs like the target compound .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and what are common pitfalls?

The synthesis involves multi-step reactions, typically starting with the diazepane ring formation followed by sulfonylation. Key steps include nucleophilic substitution to introduce sulfonyl groups (e.g., using imidazole derivatives and aryl sulfonates) . Common pitfalls include incomplete sulfonylation due to steric hindrance and side reactions during diazepane ring closure. Purification via column chromatography or recrystallization is critical to isolate the product from by-products .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is essential for confirming connectivity, particularly for distinguishing sulfonyl and imidazole protons. Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies sulfonyl (S=O) stretches near 1150–1300 cm⁻¹ . X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Advanced: How can computational methods guide the optimization of this compound’s bioactivity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., charge distribution, HOMO-LUMO gaps) to identify reactive sites for functionalization . Molecular docking screens binding affinities to biological targets (e.g., kinase active sites), enabling rational modifications to enhance interactions . Coupled with molecular dynamics simulations, these methods assess stability in physiological environments .

Basic: What in vitro assays are suitable for evaluating its biological activity?

Enzyme inhibition assays (e.g., kinase activity via ADP-Glo™) quantify target engagement . Cell viability assays (MTT or resazurin-based) assess cytotoxicity, while fluorescence-based assays (e.g., FLIPR) measure intracellular calcium flux for receptor activation studies . Include positive controls (e.g., staurosporine for kinases) and validate results with dose-response curves .

Advanced: How can structural modifications resolve contradictions in biological data?

If inconsistent activity arises across assays, use Structure-Activity Relationship (SAR) analysis to pinpoint functional group contributions. For example:

- Replace the phenylsulfonyl group with heteroaryl sulfonates to improve solubility .

- Introduce electron-withdrawing groups (e.g., -CF₃) on the imidazole ring to enhance target affinity .

Validate hypotheses through iterative synthesis and parallel biological testing .

Advanced: What role do DFT studies play in understanding its reactivity?

DFT predicts reaction mechanisms (e.g., sulfonylation kinetics) and intermediates, guiding solvent/condition selection . It also models non-covalent interactions (e.g., π-stacking with aromatic residues in proteins), informing pharmacophore design . Compare computed IR/NMR spectra with experimental data to verify structural accuracy .

Basic: How to conduct SAR studies for this compound?

- Core Modifications: Vary diazepane substituents (e.g., alkyl vs. aryl groups) .

- Sulfonyl Group Replacement: Test methylsulfonyl vs. trifluoromethanesulfonyl for metabolic stability .

- Imidazole Functionalization: Introduce halogens or methyl groups to modulate lipophilicity .

Use high-throughput screening to rank derivatives by IC₅₀ values .

Advanced: How to optimize solubility without compromising activity?

- Prodrug Approach: Introduce phosphate or ester groups hydrolyzed in vivo .

- Co-solvent Systems: Use DMSO/PEG mixtures for in vitro assays .

- Crystal Engineering: Co-crystallize with cyclodextrins to enhance aqueous solubility .

Advanced: How to address instability in biological assays?

- pH Adjustment: Stabilize sulfonamides by maintaining pH >7 in buffers .

- Antioxidants: Add ascorbic acid to prevent imidazole oxidation .

- Metabolic Blockers: Use CYP450 inhibitors (e.g., 1-aminobenzotriazole) in hepatocyte assays .

Advanced: Can flow chemistry improve synthesis scalability?

Continuous flow systems enhance reproducibility for diazepane ring formation by controlling residence time and temperature . Use microreactors for exothermic sulfonylation steps, reducing side reactions. In-line purification (e.g., scavenger resins) minimizes post-processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.